molecular formula C8H10O2 B1664592 3-Acetyl-2,5-dimethylfuran CAS No. 10599-70-9

3-Acetyl-2,5-dimethylfuran

Cat. No.: B1664592
CAS No.: 10599-70-9
M. Wt: 138.16 g/mol
InChI Key: KBSVBCHYXYXDAG-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dimethylfuran: is an organic compound with the molecular formula C8H10O2 . It is a member of the furan family, characterized by a furan ring substituted with acetyl and methyl groups. This compound is typically a colorless to pale yellow liquid and is known for its distinctive aroma, often used as a flavoring agent .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetyl-2,5-dimethylfuran can undergo oxidation reactions, typically forming furan derivatives with additional oxygen functionalities.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: It can participate in electrophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 3-Acetyl-2,5-dimethylfuran involves its interaction with various molecular targets. It can act as a mutagen by interacting with DNA, causing base substitutions and other genetic alterations. The compound’s furan ring can undergo epoxidation, leading to the formation of reactive intermediates that can bind to macromolecules .

Comparison with Similar Compounds

    3-Acetyl-2,5-dimethylthiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-Furyl methyl ketone: Similar structure but lacks the additional methyl groups on the furan ring.

    Acetophenone: Contains a phenyl ring instead of a furan ring but has a similar acetyl group.

Uniqueness:

Properties

IUPAC Name

1-(2,5-dimethylfuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSVBCHYXYXDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1030317
Record name 3-Acetyl-2,5-dimethylfuran
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Molecular Weight

138.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; [Alfa Aesar MSDS], Liquid, Colorless to yellow liquid; Sweet nutty hazelnut aroma with earthy undertones
Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

62.00 °C. @ 0.25 mm Hg
Record name 3-Acetyl-2,5-dimethylfuran
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slightly soluble in water; Soluble in propylene glycol, most fixed oils, Soluble (in ethanol)
Record name 3-Acetyl-2,5-dimethylfuran
Source Human Metabolome Database (HMDB)
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Record name 3-Acetyl-2,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.034-1.048
Record name 3-Acetyl-2,5-dimethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

10599-70-9
Record name 3-Acetyl-2,5-dimethylfuran
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Record name 3-Acetyl-2,5-dimethylfuran
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Record name 1-(2,5-dimethyl-3-furyl)ethan-1-one
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Record name 3-ACETYL-2,5-DIMETHYLFURAN
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Record name 3-Acetyl-2,5-dimethylfuran
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 2.80 g (0.02 mole) 3-acetyl-3-hexen-2-one and 3.56 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 24 hours. After cooling, the succinimide was removed by filtration and the solution concentrated. Distillation of the crude product gave 1.81 g (66%) of 2,5-dimethyl-3-furyl methyl ketone, bp 84°-87° C (17 mm).
Name
3-acetyl-3-hexen-2-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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